molecular formula C5H7ClN2O2 B12980767 3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride

3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride

Cat. No.: B12980767
M. Wt: 162.57 g/mol
InChI Key: JFDNGWSKVOUPPT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Numbers

The IUPAC name for the base compound is 3-methyl-1H-pyrazole-5-carboxylic acid , reflecting the methyl group at position 3 and the carboxylic acid moiety at position 5 on the pyrazole ring. Its hydrochloride derivative is formally named 3-methyl-1H-pyrazole-5-carboxylic acid hydrochloride , indicating the addition of hydrochloric acid to form a salt.

The base compound has two CAS Registry Numbers: 696-22-0 (3-methyl-1H-pyrazole-5-carboxylic acid) and 402-61-9 (5-methyl-1H-pyrazole-3-carboxylic acid), which represents a tautomeric form. The hydrochloride salt’s CAS number is not explicitly documented in public databases, though its synthesis is implied through standard salt-forming reactions.

EC Numbers and Regulatory Classifications

The European Community (EC) number for the base compound is 211-734-4 , derived from its CAS registry. Regulatory classifications under the CLP Regulation (EC) No 1272/2008 are not directly specified for the hydrochloride salt. However, hydrochloric acid (HCl), a component of the salt, is classified as Skin Corrosion/Irritation Category 1B (H314) and Eye Irritation Category 2 (H319).

Properties

Molecular Formula

C5H7ClN2O2

Molecular Weight

162.57 g/mol

IUPAC Name

5-methyl-1H-pyrazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H6N2O2.ClH/c1-3-2-4(5(8)9)7-6-3;/h2H,1H3,(H,6,7)(H,8,9);1H

InChI Key

JFDNGWSKVOUPPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with carboxylic acid derivatives under controlled conditions. One common method includes the use of 3-methyl-1H-pyrazole and ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, followed by the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Research has highlighted the anticancer potential of 3-methyl-1H-pyrazole-5-carboxylic acid hydrochloride and its derivatives. Studies indicate that these compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, one derivative showed IC50 values ranging from 0.08 to 12.07 mM against HeLa (cervical cancer) and L1210 (murine leukemia) cells, suggesting strong efficacy in inhibiting cancer cell growth .

Compound Cell Line IC50 (mM)
Compound 5HeLa0.08 - 12.07
Compound 18L121041 ± 3

Enzyme Inhibition

The compound has been identified as a selective inhibitor of d-amino acid oxidase (DAO), an enzyme implicated in various metabolic processes and disease states. By inhibiting DAO, it may help modulate the metabolism of D-amino acids, thereby reducing oxidative stress and protecting cells from damage .

Anti-inflammatory Activity

In addition to its anticancer properties, studies have shown that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in murine models. This suggests its potential utility in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves the cyclization of appropriate precursors, followed by treatment with hydrochloric acid to form the hydrochloride salt. Various synthetic routes have been explored to optimize yield and purity, including the use of continuous flow reactors and specific catalysts .

Reaction Conditions

A notable synthetic route involves refluxing l-methyl-1H-pyrazole-5-carboxylic acid with sulfuric acid in methanol, achieving yields around 68% .

Reaction Component Conditions Yield
l-Methyl-1H-pyrazole-5-carboxylic acidReflux with sulfuric acid in methanol68%

Case Studies

Several studies have documented the biological activities associated with pyrazole derivatives:

  • A comprehensive investigation into various pyrazole derivatives revealed that modifications at specific positions on the pyrazole ring could significantly enhance or diminish biological activity. For example, introducing different alkyl or aryl groups at position N1 was shown to affect antiproliferative activity across tested cell lines .
  • Another study focused on the compound's ability to inhibit tubulin polymerization, a critical process for cancer cell division, thereby inducing apoptosis in cancer cells .

Research Findings

Research findings indicate several promising applications for this compound:

  • Antiproliferative Activity : Demonstrated ability to inhibit tubulin polymerization and induce apoptosis.
  • Enzyme Inhibition : Acts as a selective inhibitor of d-amino acid oxidase.
  • Oxidative Stress Reduction : Potential protective effects against cellular damage through modulation of oxidative stress pathways.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of D-amino acid oxidase (DAO). By binding to the active site of DAO, it prevents the oxidation of D-amino acids, thereby reducing oxidative stress within cells. This mechanism is particularly relevant in the context of neuroprotection and pain management .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent position and nature on the pyrazole ring significantly influence physical properties and reactivity. Key analogs include:

Compound Name CAS Number Substituents Melting Point (°C) Key Applications/Properties Reference
3-Methyl-1H-pyrazole-5-carboxylic acid (free) 696-22-0 -H (free acid) Not reported Intermediate for bioactive compounds
1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid 175277-09-5 tert-Butyl at N1, methyl at C3 149–153 Research reagent, solid-state studies
3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid 175277-11-9 Methyl at N1, tert-Butyl at C3 151–154 Similar to above
1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid Not provided 3-Chloro-2-pyridyl at N1 Not reported Metal-organic frameworks (MOFs)
1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid 923227-07-0 Cyclobutylmethyl at N1 Not reported Discontinued research compound

Key Observations :

  • Substituent Effects : Bulky groups (e.g., tert-butyl) at N1 increase melting points compared to smaller substituents.
  • Hydrogen Bonding : The 1-(3-chloro-2-pyridyl) derivative forms O–H⋯N hydrogen bonds, enabling 1D chain structures in MOFs.
  • Hydrochloride vs. Free Acid : The hydrochloride salt of 3-methyl-1H-pyrazole-5-carboxylic acid is expected to exhibit higher aqueous solubility than the free acid, similar to yohimbine hydrochloride.

Biological Activity

3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazole Compounds

Pyrazoles are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The structural diversity of pyrazole derivatives allows for the modification of their pharmacological profiles, making them valuable in drug development .

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds derived from 3-methyl-1H-pyrazole have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
3-Methyl-1H-pyrazole derivative A84.27610
Standard (Dexamethasone)76861

Anticancer Activity

The anticancer properties of pyrazole derivatives are particularly noteworthy. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For example, a study reported that certain pyrazole derivatives exhibited IC50 values as low as 26 µM against A549 lung cancer cells .

Table 2: Anticancer Activity of Selected Pyrazole Compounds

CompoundCancer Cell LineIC50 (µM)
3-Methyl-1H-pyrazole derivative BMDA-MB-231 (Breast)49.85
Pyrazole derivative CHepG2 (Liver)26
Pyrazole derivative DHCT116 (Colorectal)3.3

The mechanisms through which pyrazoles exert their biological effects are multifaceted:

  • Inhibition of Enzymes : Many pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Cytokine Modulation : By modulating the levels of pro-inflammatory cytokines like TNF-α and IL-6, these compounds can effectively reduce inflammation.
  • Induction of Apoptosis : Some pyrazole derivatives promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Case Study 1: Anti-inflammatory Effects

A study conducted by Sharath et al. synthesized a series of novel pyrazole derivatives and tested their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results indicated that several compounds significantly reduced edema compared to the control group .

Case Study 2: Anticancer Properties

In another investigation by Wei et al., a series of ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The most potent compound showed significant growth inhibition against A549 cells with an IC50 value of 26 µM .

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